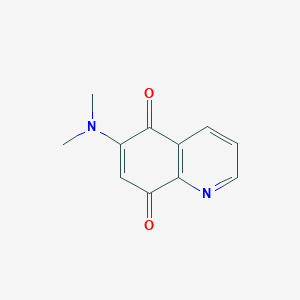

6-(Dimethylamino)quinoline-5,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Dimethylamino)quinoline-5,8-dione is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the dimethylamino group at the 6th position and the quinoline-5,8-dione structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)quinoline-5,8-dione typically involves the reaction of 5,8-quinolinedione with dimethylamine. One common method includes the copper(I)-catalyzed amination of 6-iodoquinoline with dimethylamine in the presence of an 8-oximino-5,6,7,8-tetrahydroquinoline ligand . This reaction yields 6-dimethylaminoquinoline with a high yield of 93%.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Solvent-free conditions and microwave-assisted synthesis are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)quinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-ortho-quinone metal complexes.

Reduction: Reduction reactions can modify the quinoline backbone, leading to different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Transition metal dimers are commonly used as reagents for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

Substitution: Halogenated quinoline derivatives and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which exhibit unique chemical and biological properties .

Scientific Research Applications

6-(Dimethylamino)quinoline-5,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased intracellular reactive oxygen species (ROS) levels and inducing apoptosis in cancer cells . The compound also affects mitochondrial function and regulates apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

6-Dimethylamino-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione: Exhibits remarkable anti-proliferative activity against cancer cell lines.

7-Pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione: Shows moderate inhibitory activity against tubulin polymerization.

Aminovinyl derivatives of quinoline-5,8-dione: These derivatives have been studied for their anticancer properties.

Uniqueness

6-(Dimethylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NQO1 and induce apoptosis selectively in cancer cells makes it a promising candidate for further drug development .

Biological Activity

6-(Dimethylamino)quinoline-5,8-dione, a derivative of quinoline-5,8-dione, has garnered attention due to its diverse biological activities. This compound belongs to a class of quinoline derivatives known for their pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral effects. The structure-activity relationship (SAR) of these compounds is crucial for understanding their mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethylamino group at the 6-position and a quinone moiety at the 5 and 8 positions. The presence of electron-donating groups like dimethylamino significantly influences the compound's reactivity and biological activity.

Anticancer Activity

Research has shown that quinoline-5,8-diones exhibit potent anticancer properties. For instance, studies indicate that derivatives like this compound can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Case Study : A study involving various quinoline derivatives demonstrated that modifications at the 6-position significantly enhance anticancer activity against different cell lines. The IC50 values for certain derivatives were reported to be as low as 0.59 µM against HeLa cells .

Antibacterial and Antifungal Activities

Quinoline derivatives have also been evaluated for their antibacterial and antifungal activities. The ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways contributes to their effectiveness.

- Research Findings : A comprehensive review highlighted that many synthetic quinoline-5,8-diones exhibit broad-spectrum antibacterial activity. For example, certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

Antiviral Effects

The antiviral potential of this compound has been explored in relation to its ability to inhibit viral replication. Studies have indicated that quinolinequinones can interfere with viral RNA binding and crosslink viral proteins.

- Mechanism : The mechanism involves sulfhydryl-specific crosslinking of viral proteins, which inhibits the assembly and replication of viruses such as HIV .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is heavily influenced by the substitution pattern on the quinoline scaffold:

| Substitution Position | Effect on Activity |

|---|---|

| C-6 | Enhances anticancer activity |

| C-7 | Modifications can reduce toxicity |

| Dimethylamino Group | Increases solubility and bioavailability |

These findings suggest that careful modification of the substituents can optimize the therapeutic potential of this compound.

Properties

CAS No. |

59963-00-7 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-(dimethylamino)quinoline-5,8-dione |

InChI |

InChI=1S/C11H10N2O2/c1-13(2)8-6-9(14)10-7(11(8)15)4-3-5-12-10/h3-6H,1-2H3 |

InChI Key |

RHVBDCBODICSEQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)C2=C(C1=O)C=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.